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Compound of Interest

Compound Name: Tris(trimethylsilylmethyl)borane
CAS No.: 18077-26-4
Cat. No.: B092102

Get Quote

Executive Summary & Chemical Profile
Tris(trimethylsilylmethyl)borane (TMSMB),
, Is a sterically demanding, moderate strength Lewis acid. Unlike its perfluorinated cousin

(a "super" Lewis acid), TMSMB relies on the steric bulk of the trimethylsilylmethyl groups to
stabilize reactive intermediates without inducing aggressive side reactions.

Critical Reactivity Profile:
o Lewis Acidity: Moderate. Weaker than

or
, making it highly selective but easily quenched by coordinating solvents.

 Lipophilicity: Extreme. The exterior trimethylsilyl shell renders the molecule highly soluble in
non-polar hydrocarbons.
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» Primary Application: Electrophilic trapping agent in frustrated Lewis pair (FLP) chemistry and
sodium-mediated deprotonative metalation (e.g., with NaTMP).

Solvent Selection Matrix

The choice of solvent is the single most critical variable in TMSMB chemistry. The table below
categorizes solvents by their compatibility with TMSMB's Lewis acidic nature.
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Technical Deep Dive: The Coordination Problem
Mechanism of Deactivation
In coordinating solvents like THF, TMSMB undergoes a competitive binding event. Although the

steric bulk of the

groups provides some kinetic shielding, it is insufficient to prevent small, hard Lewis bases (like
THF or MeCN) from binding to the empty p-orbital on the Boron atom.

Impact on Reactivity:

e Quenching: The formation of the adduct raises the energy barrier for the Boron to interact
with the target substrate (e.g., a carbanion or hydride).

e Thermodynamic Trap: The B-O bond formation is often exothermic enough that the borane
remains sequestered, requiring high temperatures to dissociate, which may degrade the
reagent.
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Visualization: Competitive Coordination Pathway
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Caption: In non-polar solvents (green path), TMSMB is free to trap the substrate. In
coordinating solvents (red path), the solvent outcompetes the substrate, deactivating the
borane.

Application Case Study: Deprotonative Metalation
(NaTMP)

A critical application of TMSMB is trapping sensitive carbanions generated by sodium bases
(e.g., NaTMP). This workflow highlights the necessity of hydrocarbon solvents.

The "Hexane Advantage"

Research indicates that using NaTMP with TMSMB in hexane allows for the isolation of unique
"sodium borate" species.

e In Hexane: NaTMP deprotonates the arene (e.g., anisole). The resulting unstable carbanion
is immediately trapped by the free TMSMB to form a stable sodium borate salt.

e In THF: The TMSMB is coordinated to THF. The NaTMP reacts with the arene, but the
TMSMB is too sterically crowded and electronically satisfied (by THF) to trap the carbanion
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effectively. The carbanion then decomposes or undergoes side reactions (e.g.,
polymerization or protonation).

Workflow Diagram: Trapping Mechanism
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Caption: Comparison of reaction pathways in Hexane vs. THF. Hexane enables the "trap"
mechanism; THF blocks it.

Stability & Troubleshooting (FAQ)
Q1: | see a peak at 0.0 ppm in my NMR. Is this my
product?

Likely No. A sharp singlet at exactly 0.0 ppm (referenced to residual solvent) often indicates
Tetramethylsilane (

).

o Cause: Protolysis. Moisture in your solvent has reacted with TMSMB.
e Reaction:

(simplified).
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« Solution: Dry all solvents over activated molecular sieves (3A or 4A) for at least 24 hours.
Ensure glassware is oven-dried.

Q2: Can | use Dichloromethane (DCM) for solubility
reasons?

Yes, with caution.

e TMSMB is soluble in DCM. DCM is a very weak donor and typically does not quench the
Lewis acidity significantly.

o Risk: DCM can undergo oxidative addition with certain active metal species if you are using
TMSMB in a transition metal catalyzed cycle. For simple Lewis acid trapping, anhydrous
DCM is acceptable.

Q3: Why is my reaction sluggish in Toluene compared to
Hexane?

-Donation Effect.

o Toluene is an aromatic solvent that can weakly coordinate to the empty boron orbital via its

-system. While this interaction is weak, it creates a small energy barrier that must be
overcome for the substrate to bind. Hexane is completely non-interacting, providing the
highest possible Lewis acidity.

Q4: How do | remove THF if | accidentally used it?

Difficult.
o Simply evaporating the solvent under vacuum is often insufficient to break the

bond of the adduct.

o Remediation: You may need to perform a solvent swap to Toluene and heat the solution
(reflux) under a dynamic vacuum or inert gas flow to drive off the coordinated THF, though
this risks thermal decomposition. Prevention is the only robust cure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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